![molecular formula C15H10F4O3 B6402998 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262006-93-8](/img/structure/B6402998.png)
3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-FMB-95) is a fluorinated carboxylic acid derivative that has been used in various scientific research applications. It is a white to off-white crystalline solid with a molecular formula of C10H6F5O2 and a molecular weight of 260.14 g/mol. 3-FMB-95 has a melting point of 134-136 °C and is soluble in methanol, ethanol, and acetone. It is also insoluble in water.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in various scientific research applications, including in the synthesis of heterocycles, as a reagent for the preparation of phenyl-substituted derivatives, and in the synthesis of peptidomimetic inhibitors. In addition, 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a starting material in the synthesis of fluorinated drugs and as a reagent for the preparation of phenyl-substituted derivatives.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that the trifluoromethyl group of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is able to form a strong hydrogen bond with the nucleophilic group of the substrate, thus facilitating the reaction. In addition, the fluorine atoms of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are believed to increase the lipophilicity of the molecule, thus allowing it to penetrate into the cell membrane and interact with the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it is believed that the trifluoromethyl group of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% can interact with the nucleophilic group of the substrate, thus facilitating the reaction. In addition, the fluorine atoms of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are believed to increase the lipophilicity of the molecule, thus allowing it to penetrate into the cell membrane and interact with the target molecule.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its high purity, low toxicity, and solubility in organic solvents. Furthermore, 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a versatile reagent that can be used in a wide range of reactions. However, there are also some limitations to using 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. For example, it is a relatively expensive reagent and its solubility in water is very low.
Future Directions
There are a number of potential future directions for research on 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%. These include further research into the mechanism of action and biochemical and physiological effects of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%, as well as the development of new synthetic methods for the preparation of fluorinated compounds. In addition, further research into the applications of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in the pharmaceutical and agricultural industries could lead to the development of new drugs and pesticides. Finally, research into the use of 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% as a reagent for the preparation of peptidomimetic inhibitors could lead to the development of new drugs with improved efficacy.
Synthesis Methods
3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with trifluoromethanesulfonic acid anhydride in the presence of a catalytic amount of pyridine to form the corresponding trifluoromethyl ester. The second step involves the hydrolysis of the ester to yield 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% as the final product.
properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-3-2-11(16)7-12(13)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWFXAQSTXWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690225 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-93-8 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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